1-(2,6-Dichlorophenyl)but-3-yn-1-ol
Description
1-(2,6-Dichlorophenyl)but-3-yn-1-ol is a chlorinated aromatic compound featuring a propargyl alcohol moiety (-C≡C-CH2-OH) attached to a 2,6-dichlorophenyl group.
Properties
Molecular Formula |
C10H8Cl2O |
|---|---|
Molecular Weight |
215.07 g/mol |
IUPAC Name |
1-(2,6-dichlorophenyl)but-3-yn-1-ol |
InChI |
InChI=1S/C10H8Cl2O/c1-2-4-9(13)10-7(11)5-3-6-8(10)12/h1,3,5-6,9,13H,4H2 |
InChI Key |
DEBJGERBMMIBPI-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC(C1=C(C=CC=C1Cl)Cl)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations :
Physicochemical Properties
Comparison Notes:
- The hydroxyl group in the target compound may enhance solubility in polar solvents compared to the indolone derivative, which is more lipophilic due to its fused aromatic system .
- Steric effects from the 2,6-dichlorophenyl group in both compounds could reduce reactivity at the aromatic ring compared to monosubstituted analogs.
Rationale :
- The indolone derivative’s solid state reduces inhalation risk compared to volatile propargyl alcohols .
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